![molecular formula C17H17ClN2O2 B4954146 N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE](/img/structure/B4954146.png)
N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE is a chemical compound with the molecular formula C17H17ClN2O2 It is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE typically involves the reaction of 4-chlorophenylethylamine with 3-methylphenylisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for temperature and pH control. The final product is typically isolated through crystallization and further purified to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted products with different functional groups replacing the chlorophenyl group.
Applications De Recherche Scientifique
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[2-(4-BROMOPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE
- N’-[2-(4-FLUOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE
- N’-[2-(4-METHOXYPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE
Uniqueness
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-3-2-4-15(11-12)20-17(22)16(21)19-10-9-13-5-7-14(18)8-6-13/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYAYBCPKXYHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4954065.png)
![(5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4954069.png)
![2-(benzyl{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4954084.png)
![N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4954086.png)
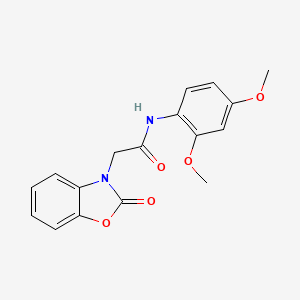
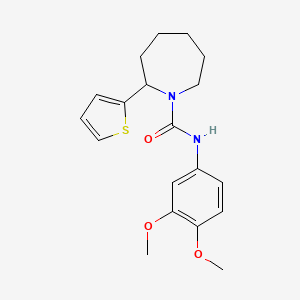
![4-methyl-3-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-4H-1,2,4-triazole](/img/structure/B4954096.png)
![6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4954100.png)
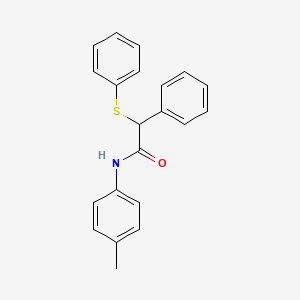
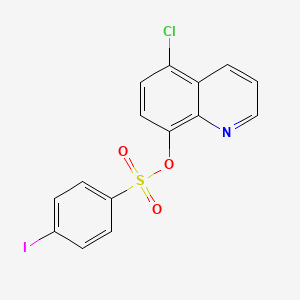
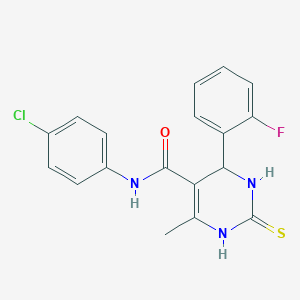
![5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(4-propyl-1,2,4-triazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B4954134.png)
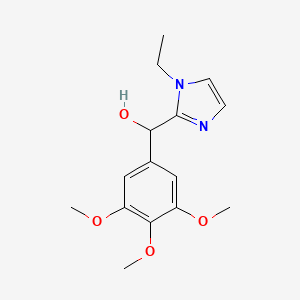
![5-methyl-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B4954158.png)
